molecular formula C2F6NiO6S2 B1311609 Nickel(II) Trifluoromethanesulfonate CAS No. 60871-84-3

Nickel(II) Trifluoromethanesulfonate

Cat. No. B1311609
CAS RN: 60871-84-3
M. Wt: 356.84 g/mol
InChI Key: KVRSDIJOUNNFMZ-UHFFFAOYSA-L
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Description

Nickel(II) Trifluoromethanesulfonate, also known as Nickel triflate, is used as a pharmaceutical intermediate and as OLED chemicals . It is partly soluble in water .


Synthesis Analysis

The synthesis of Nickel(II) Trifluoromethanesulfonate involves the use of hydrates . The diphenyl Ni(II) metal precursor dissolved in THF was added to the solution of Bis(cyclopentadienyl)nickel(II) in THF and the reaction mixture was stirred under reflux at 65 C for 24 hours .


Molecular Structure Analysis

Nickel(II) Trifluoromethanesulfonate has a molecular formula of C2F6NiO6S2 . It contains high-spin octahedrally coordinated metal cations .


Physical And Chemical Properties Analysis

Nickel(II) Trifluoromethanesulfonate is a solid at 20 degrees Celsius . It has a molecular weight of 356.82 .

Scientific Research Applications

Electrochemical Synthesis of Nickel Nanoparticles

Nickel(II) Trifluoromethanesulfonate (OTf(-)) has been used in the synthesis of new nickel-containing ionic liquids. These liquids are instrumental in the electrochemical synthesis of nickel nanoparticles, offering insights into the crystal structures and electrochemical properties of these compounds (Sniekers et al., 2016).

Electrocatalytic Hydrogen Production

A nickel complex featuring Nickel(II) Trifluoromethanesulfonate (HOTf) demonstrates high catalytic rates for the reduction of protons to hydrogen, a significant finding for electrocatalytic hydrogen production (Klug et al., 2018).

Structural Studies in Solution and Solid State

Nickel(II) Trifluoromethanesulfonate has been studied in various solvents, revealing the structure of solvated nickel(II) ions in both solid state and solution. This research provides valuable insights into the coordination properties of the nickel(II) ion (Kristiansson et al., 2003).

Nickel Sulfide Cathodes in Lithium Batteries

Research into the use of nickel sulfide, synthesized through a solvothermal process and combined with Nickel(II) Trifluoromethanesulfonate-based electrolytes, shows promising applications in rechargeable lithium batteries. This study focuses on the electrochemical properties and potential of these compounds (Wang et al., 2008).

Ullmann-Type Coupling Reactions

Nickel(II) Trifluoromethanesulfonate is used as a catalyst in Ullmann-type coupling reactions, a significant process in organic chemistry. This research explores the application of this compound in catalyzing the homo-coupling of aryl trifluoromethanesulfonates (Yamashita et al., 1986).

Electrocatalysis and Nanostructures

Investigations into the electrodeposition of nickel from ionic liquids containing Nickel(II) Trifluoromethanesulfonate under a magnetic field highlight its role in influencing the kinetics of electrode processes and the morphology of metal deposits (Katayama et al., 2022).

Safety And Hazards

Nickel(II) Trifluoromethanesulfonate is considered hazardous. It may cause severe skin burns, eye damage, respiratory irritation, and is suspected of causing cancer . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing .

properties

IUPAC Name

nickel(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Ni/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRSDIJOUNNFMZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6NiO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431327
Record name Nickel(II) Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel(II) Trifluoromethanesulfonate

CAS RN

60871-84-3
Record name Nickel(II) Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICKEL(II) TRIFLUOROMETHANESULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel(II) Trifluoromethanesulfonate
Reactant of Route 2
Nickel(II) Trifluoromethanesulfonate
Reactant of Route 3
Nickel(II) Trifluoromethanesulfonate
Reactant of Route 4
Nickel(II) Trifluoromethanesulfonate

Citations

For This Compound
60
Citations
O Kristiansson, I Persson, D Bobicz, D Xu - Inorganica chimica acta, 2003 - Elsevier
The structure of the solvated nickel(II) ion has been studied in solution by EXAFS in a series of solvents with different coordinating properties. The solvents studied are water, …
Number of citations: 40 www.sciencedirect.com
MT Jansky - 1978 - ir.library.oregonstate.edu
Hydrated cobalt (II) and nickel (II) trifluoromethanesulfonates have been prepared by a previously reported procedure, and have been characterized for the first time as [Co (H₂O) ₆](…
Number of citations: 0 ir.library.oregonstate.edu
F Czerny, P Döhlert, M Weidauer, E Irran… - Inorganica Chimica …, 2015 - Elsevier
Different N,N″-substituted pyridine-2,6-dicarboxamides 1a–d have been synthesized and treated with nickel(II) trifluoromethanesulfonate in the presence of an excess of …
Number of citations: 18 www.sciencedirect.com
N Takeda, R Oma, M Unno - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
The complex cation of the title compound, [NiCl{P(C6H4-2-Si-Pr)3}](CF3SO3), has a slightly distorted trigonal–bipyramidal coordination geometry in which three S atoms are located in …
Number of citations: 7 scripts.iucr.org
M Ishii, S Funahashi, K Ishihara… - Bulletin of the Chemical …, 1989 - journal.csj.jp
The activation parameters for the exchange reaction of several nitriles at the nickel(II) ion have been determined for the nickel(II) trifluoromethanesulfonate solutions by means of the 14 …
Number of citations: 44 www.journal.csj.jp
YZ Zhang, DF Li, R Clérac, SM Holmes - Polyhedron, 2013 - Elsevier
Reaction of [NEt 4 ][(pzTp)Fe III (CN) 3 ], nickel(II) trifluoromethanesulfonate and 4,4,5,5-tetramethylimidazoline-1-oxyl-2-(2′-pyridyl) (IM-2Py) affords {[(pzTp)Fe III (CN) 3 ] 2 Ni II (IM-…
Number of citations: 9 www.sciencedirect.com
YZ Zhang, UP Mallik, NP Rath, R Clérac… - Inorganic …, 2011 - ACS Publications
A new tricyanoferrate(III) building block and a trinuclear single-molecule magnet derivative are described. The treatment of a 2:1 ratio of [NEt 4 ][(Tp* Bn )Fe III (CN) 3 ]·H 2 O·MeOH [1; Tp…
Number of citations: 44 pubs.acs.org
YZ Zhang, UP Mallik, R Clérac, NP Rath, SM Holmes - Polyhedron, 2013 - Elsevier
Treatment of [NEt 4 ][(Tp ∗Me )Fe III (CN) 3 ]·H 2 O with nickel(II) trifluoromethanesulfonate affords {[(Tp ∗Me )Fe III (CN) 3 ] 2 [Ni II (DMF) 4 ] 2 [OTf] 2 }·2DMF (1) while {[(Tp ∗Me )Fe III (…
Number of citations: 18 www.sciencedirect.com
YZ Zhang, DF Li, R Clérac, SM Holmes - Polyhedron, 2013 - Elsevier
Reaction of [NEt 4 ][(pzTp)Fe III (CN) 3 ], nickel(II) trifluoromethanesulfonate and 4,4,5,5-tetramethylimidazoline-1-oxyl-2-(2′-pyridyl) (IM-2Py) affords {[(pzTp)Fe III (CN) 3 ] 2 Ni II (IM-…
Number of citations: 3 www.sciencedirect.com
M Licchelli, AO Biroli, A Poggi, D Sacchi… - Dalton …, 2003 - pubs.rsc.org
Ligands 2–5, containing the light-emitting subunit 1,8-naphthalimide, have been prepared and their photophysical properties studied by absorption and emission spectroscopy. Ligand …
Number of citations: 36 pubs.rsc.org

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